4-Benzoxazol-2-ylpiperidyl naphthyl ketone
Description
4-Benzoxazol-2-ylpiperidyl naphthyl ketone is a heterocyclic compound featuring a piperidine core substituted with a benzoxazole moiety and a naphthyl ketone group. This compound is hypothesized to exhibit unique physicochemical properties, such as enhanced binding affinity in medicinal chemistry applications, though direct pharmacological data are absent in the provided evidence. Synthetic routes for analogous piperidine-ketone derivatives often employ multi-component coupling strategies, as seen in the synthesis of structurally related heterocycles .
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H20N2O2/c26-23(19-9-5-7-16-6-1-2-8-18(16)19)25-14-12-17(13-15-25)22-24-20-10-3-4-11-21(20)27-22/h1-11,17H,12-15H2 |
InChI Key |
QLXOJRUWKOTXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoxazol-2-ylpiperidyl naphthyl ketone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions.
Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions involving piperidine and a suitable leaving group on the benzoxazole ring.
Naphthyl Ketone Attachment: The final step involves the formation of the naphthyl ketone structure, which can be achieved through Friedel-Crafts acylation using naphthalene and an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol under suitable conditions.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the naphthyl ketone.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-benzoxazol-2-ylpiperidyl naphthyl ketone typically involves the reaction of benzoxazole derivatives with piperidine and naphthyl ketone under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.
Biological Activities
The biological activities of this compound have been investigated in several studies, highlighting its potential as a therapeutic agent:
Anticancer Activity
Recent studies have demonstrated that derivatives of benzoxazole, including this compound, exhibit significant anticancer properties. For example, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays have indicated that these compounds can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Properties
The antimicrobial activity of benzoxazole derivatives has also been highlighted. Research indicates that this compound can inhibit the growth of both gram-positive and gram-negative bacteria. Molecular docking studies suggest that these compounds may act by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of benzoxazole derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds are believed to interact with monoamine oxidase enzymes, potentially reducing oxidative stress and improving cognitive function.
Case Study: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several benzoxazole derivatives, including this compound, which were tested for their anticancer activity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study: Antimicrobial Activity
A comprehensive study on benzoxazole derivatives demonstrated their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized both in vitro assays and molecular docking to elucidate the mechanisms of action, confirming that these compounds could serve as a basis for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Benzoxazol-2-ylpiperidyl naphthyl ketone is not fully understood, but it is believed to involve interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
DNA Intercalation: It may intercalate into DNA, interfering with replication and transcription processes.
Signal Transduction Pathways: The compound could modulate signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
(a) 4-(Benzo[d]oxazol-2-yl)-1-methyl-N-(2-(prop-2-ynyloxy)phenyl)piperidin-4-amine (Compound 22)
- Key Features : Shares the benzoxazolyl-piperidine scaffold but replaces the naphthyl ketone with a propargyloxy-substituted phenylamine group.
- Implications: The propargyloxy group introduces alkyne functionality, enabling click chemistry applications.
(b) Methyl β-Naphthyl Ketone
- Key Features : Contains the naphthyl ketone group but lacks the benzoxazole-piperidine framework.
- Reported Properties : Demonstrated phototoxicity at 10% concentration under irradiated conditions, causing moderate erythema in human studies . This highlights the photochemical reactivity of the naphthyl ketone group, a consideration for safety in formulations.
(c) Benzyl 1-Methylpiperidin-2-yl Ketone (CAS 125039-05-6)
- Key Features : Substitutes benzoxazole with a benzyl group and modifies the piperidine substitution pattern.
- Synthesis : Prioritized routes focus on high-yield coupling reactions, as reported in LookChem’s analysis . The benzyl group may enhance lipophilicity compared to the benzoxazole variant, influencing bioavailability.
Physicochemical and Functional Comparisons
Key Observations :
- Phototoxicity : The naphthyl ketone group in Methyl β-naphthyl ketone demonstrates concentration-dependent photoirritation, a critical safety consideration absent in current data for the target compound .
- Synthetic Complexity : Piperidine-ketone derivatives like Benzyl 1-methylpiperidin-2-yl ketone prioritize high-yield routes, whereas benzoxazole-containing analogues (e.g., Compound 22) require specialized coupling strategies .
- Functional Group Impact : The benzoxazole moiety likely enhances aromatic interactions in binding assays compared to benzyl or propargyloxy groups, though experimental validation is needed.
Biological Activity
4-Benzoxazol-2-ylpiperidyl naphthyl ketone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the presence of a benzoxazole moiety linked to a piperidine structure and a naphthyl ketone group. This unique combination of structural features contributes to its biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, including those involved in cancer progression and bacterial virulence.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, benzophenone derivatives have been evaluated for their activity against HIV-1 reverse transcriptase, showing promising results with low EC₅₀ values (effective concentration for 50% inhibition) .
| Compound | EC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 10i | 4.8 | 10347.9 |
Cytotoxicity Studies
In cytotoxicity assessments, compounds derived from similar structures have demonstrated varying degrees of toxicity against human cell lines. The acute toxicity levels can be influenced by the functional groups attached to the core structure.
Case Studies
- HIV Inhibition : A study on naphthyl-substituted benzophenone derivatives indicated that specific analogues showed significant inhibition against wild-type HIV-1 and resistant strains. This suggests that modifications in the structure, such as the incorporation of a naphthyl group, can enhance antiviral activity .
- Antiparasitic Activity : Research on related compounds has highlighted their effectiveness against parasitic infections, particularly those caused by filarial nematodes. The lead compounds showed promising results in animal models, indicating the potential for further development .
Safety and Toxicological Profile
The safety profile of this compound is crucial for its therapeutic application. Toxicological studies on similar compounds have reported varying toxicity levels:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
